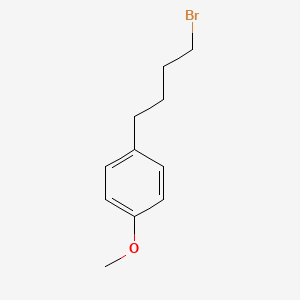
2-(1-acetylpyrrolidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-acetylpyrrolidin-2-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO3 . It is also known as "2-Pyrrolidineacetic acid, 1-acetyl-" .
Molecular Structure Analysis
The molecular structure of “2-(1-acetylpyrrolidin-2-yl)acetic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-acetylpyrrolidin-2-yl)acetic acid” are not available, pyrrolidine derivatives are known to undergo various chemical reactions. For instance, they can be functionalized or undergo ring construction from different cyclic or acyclic precursors .Physical And Chemical Properties Analysis
“2-(1-acetylpyrrolidin-2-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 171.19 .Safety and Hazards
The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-acetylpyrrolidin-2-yl)acetic acid involves the reaction of 1-acetylpyrrolidine with bromoacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "1-acetylpyrrolidine", "bromoacetic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1-acetylpyrrolidine in a suitable solvent (e.g. ethanol).", "2. Add bromoacetic acid to the solution and stir.", "3. Add a base (e.g. sodium hydroxide) to the mixture and stir.", "4. Heat the mixture to reflux for several hours.", "5. Allow the mixture to cool and then acidify with hydrochloric acid.", "6. Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "7. Purify the product by recrystallization or chromatography." ] } | |
Número CAS |
1222197-09-2 |
Nombre del producto |
2-(1-acetylpyrrolidin-2-yl)acetic acid |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




